Demethylluvangetin chemical structure and properties
Demethylluvangetin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylluvangetin is a naturally occurring coumarin derivative with a chemical structure suggesting potential pharmacological activities. This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of Demethylluvangetin. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar compounds, namely 5-Demethyltangeretin and 4'-demethylnobiletin, to infer potential biological activities and mechanisms of action. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of Demethylluvangetin and its analogs.
Chemical Structure and Identification
Demethylluvangetin is chemically known as 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one.[1] Its chemical structure is characterized by a pyranocoumarin core.
Table 1: Chemical Identifiers for Demethylluvangetin
| Identifier | Value | Source |
| IUPAC Name | 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | PubChem[1] |
| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |
| SMILES | CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C | PubChem[1] |
| InChI Key | IJOQSHYTDUMDRC-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 64652-10-4 | ChemicalBook[2] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of Demethylluvangetin
| Property | Value | Source |
| Molecular Weight | 244.24 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 244.07355886 | PubChem[1] |
| Monoisotopic Mass | 244.07355886 | PubChem[1] |
| Topological Polar Surface Area | 55.8 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
| Complexity | 424 | PubChem[1] |
Potential Biological Activities and Mechanism of Action (Inferred from Analogs)
Direct experimental evidence for the biological activity of Demethylluvangetin is limited. However, based on the activities of structurally related compounds, Demethylluvangetin is hypothesized to possess anticancer and anti-inflammatory properties.
Anticancer Activity
The structurally similar compound 5-Demethyltangeretin has demonstrated significant anticancer effects. It has been shown to induce cytotoxicity in PC-3 human prostate cancer cells. The acetylated derivative, 5-acetylated tangeretin, exhibited even more potent anticancer activity and enhanced oral bioavailability. The proposed mechanism of action involves the induction of apoptosis and the inhibition of cancer cell migration.
Anti-inflammatory Activity
4'-Demethyltangeretin, a major metabolite of tangeretin, has been reported to possess potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs. Similarly, 4'-demethylnobiletin, a metabolite of nobiletin, has also demonstrated anti-inflammatory effects.
Based on these findings, it is plausible that Demethylluvangetin may exert anti-inflammatory effects through the modulation of similar signaling pathways.
Proposed Signaling Pathway
The following diagram illustrates a potential signaling pathway that may be modulated by Demethylluvangetin, based on the known mechanisms of its structural analogs.
Caption: Proposed mechanism of anti-inflammatory action of Demethylluvangetin.
Experimental Protocols
While specific protocols for Demethylluvangetin are not available, the following are general methodologies that can be adapted to study its potential biological activities.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Demethylluvangetin and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Anti-inflammatory Assay (Nitric Oxide Assay in LPS-stimulated Macrophages)
This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of Demethylluvangetin for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.
Conclusion
Demethylluvangetin presents an interesting scaffold for further investigation in the fields of oncology and immunology. While direct experimental data remains scarce, the information gathered from its structural analogs strongly suggests potential anticancer and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for future research to validate these hypothesized activities and to elucidate the precise mechanisms of action of this promising natural product. Further studies are warranted to isolate or synthesize sufficient quantities of Demethylluvangetin for comprehensive biological evaluation.
